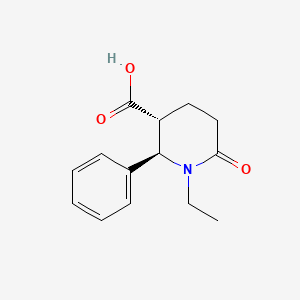

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

説明

Overview of (2R,3R)-1-Ethyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid in Contemporary Chemical Research

This compound is a chiral piperidine derivative distinguished by its bicyclic architecture. The molecule features a six-membered piperidone ring substituted at the 2-position with a phenyl group and at the 3-position with a carboxylic acid moiety, while the 1-position is modified with an ethyl group. Its stereochemical configuration (2R,3R) confers distinct spatial orientation, influencing its reactivity and potential biological interactions.

Recent studies emphasize its role as a precursor in synthesizing pharmacologically active compounds, particularly due to the piperidine scaffold’s prevalence in alkaloids and therapeutics. Computational analyses reveal a topological polar surface area (TPSA) of 57.61 Ų and a logP value of 2.07, suggesting moderate hydrophobicity compatible with blood-brain barrier penetration.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{14}\text{H}{17}\text{NO}_{3} $$ | |

| Molecular Weight | 247.29 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | Sealed, 2–8°C |

Historical Context and Discovery of Piperidine-Based Compounds

Piperidine derivatives have been integral to organic chemistry since the isolation of piperine from black pepper in the 19th century. The piperidine ring’s structural simplicity and adaptability led to its widespread use in synthesizing alkaloids (e.g., coniine, solenopsin) and pharmaceuticals. The development of stereoselective synthesis techniques in the late 20th century enabled the targeted production of enantiopure piperidines, including (2R,3R)-configured derivatives.

The specific compound under discussion emerged from advances in asymmetric hydrogenation and cyclization methodologies, which allowed precise control over its stereocenters. Its phenyl and carboxylic acid groups were strategically incorporated to enhance binding affinity in enzyme inhibition studies, reflecting modern trends in rational drug design.

Rationale for Academic Investigation of this compound

Three factors justify focused research on this compound:

- Synthetic Versatility : The molecule’s functional groups (ketone, carboxylic acid, ethylamine) enable diverse modifications, including amidation, esterification, and ring-opening reactions.

- Chirality-Driven Bioactivity : The (2R,3R) configuration may confer selectivity in interacting with chiral biological targets, such as G-protein-coupled receptors.

- Pharmaceutical Relevance : Piperidine derivatives constitute >20% of FDA-approved small-molecule drugs, underscoring the scaffold’s therapeutic potential.

Scope and Structure of the Present Research Outline

This article adopts a systematic approach to analyze this compound through the following lenses:

- Structural and Stereochemical Analysis : Examination of its conformational preferences using computational models.

- Synthetic Methodologies : Evaluation of contemporary routes for enantioselective synthesis.

- Potential Applications : Exploration of its utility in medicinal chemistry and materials science.

Subsequent sections will elaborate on these themes, integrating data from peer-reviewed studies while excluding extraneous topics such as pharmacokinetics or safety profiles.

特性

IUPAC Name |

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-15-12(16)9-8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,17,18)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOKZDRRFCNBDA-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from a chiral synthon. For example, the regioselective aziridine ring opening, followed by Wittig olefination and ring-closing metathesis, can be employed to construct the piperidine ring with the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often involves the use of chiral catalysts and advanced separation techniques to ensure high enantiomeric purity. Techniques such as enantioselective chromatography and crystallization are commonly used to separate the desired enantiomer from its racemic mixture .

化学反応の分析

Types of Reactions

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

Chemistry

In chemistry, (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. The piperidine ring is a common feature in many pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

作用機序

The mechanism of action of (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the functional groups present and the target’s nature. The piperidine ring’s conformation and the presence of the carboxylic acid group play crucial roles in its binding affinity and specificity .

類似化合物との比較

Structural Modifications in Piperidine Analogs

The following table summarizes key structural analogs and their differentiating features:

Impact of Structural Variations

- Fluorophenyl (): Fluorine’s electronegativity may enhance metabolic stability and influence electronic interactions in receptor binding . Dimethoxyphenyl (): Methoxy groups contribute to polarity and hydrogen-bonding, which could improve target selectivity but reduce blood-brain barrier penetration . Pyridyl (): The pyridine nitrogen introduces basicity, enhancing solubility in acidic environments and enabling coordination with metal ions in enzymatic active sites .

Ring System Modifications :

Research and Commercial Relevance

- Synthesis and Characterization : Structural elucidation of analogs (e.g., ) relies on NMR and UV spectroscopy, indicating these methods are applicable to the target compound .

生物活性

(2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a chiral compound with significant relevance in pharmaceutical research, particularly due to its structural features that include a piperidine ring, an ethyl group, a phenyl group, and a carboxylic acid functional group. This unique combination allows it to participate in various biological activities and chemical reactions, making it a valuable intermediate in drug design and synthesis.

- Molecular Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.3 g/mol

- CAS Number : 1071536-01-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The piperidine ring's conformation and the presence of the carboxylic acid group are crucial for its binding affinity and specificity. It can act as both an inhibitor or activator depending on the target.

Potential Therapeutic Applications

- Neurological Disorders : Due to its structural similarities with known pharmaceuticals, this compound has potential applications in treating neurological disorders. The modifications of the piperidine structure can lead to the development of new therapeutic agents targeting conditions like Alzheimer's disease and other cognitive impairments .

- Cancer Therapy : Recent studies indicate that derivatives of piperidine compounds exhibit anticancer properties. For instance, certain modifications have shown enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound could be explored for similar applications .

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells more effectively than standard chemotherapeutics. This suggests that this compound may have superior efficacy when structurally optimized .

- Cholinesterase Inhibition : Research has shown that compounds with similar structures exhibit significant inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation in neurological diseases. This could position this compound as a candidate for further development in Alzheimer's treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (2R,3R)-tartaric acid | Two hydroxyl groups and two carboxylic groups | Used in stereochemistry and as a resolving agent |

| (2R,3R)-2,3-butanediol | Chiral diol used in polymer production | Intermediate in various chemical processes |

| (2R,3R)-1-(4-methylphenyl)piperidine | Similar piperidine structure | Potential anti-cancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。